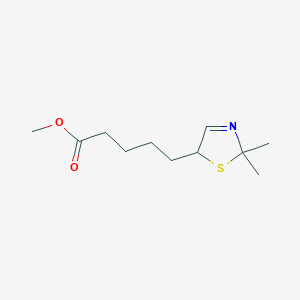
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The subsequent esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Thiazole: A simple thiazole ring without additional substituents.
Methyl 2-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)acetate: A similar compound with a shorter carbon chain.
Ethyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate: An ethyl ester analog.
Uniqueness
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate is unique due to its specific structure, which combines a thiazole ring with a pentanoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89149-13-3 |
|---|---|
分子式 |
C11H19NO2S |
分子量 |
229.34 g/mol |
IUPAC名 |
methyl 5-(2,2-dimethyl-5H-1,3-thiazol-5-yl)pentanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2)12-8-9(15-11)6-4-5-7-10(13)14-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
HHSNVEHAYCSHQY-UHFFFAOYSA-N |
正規SMILES |
CC1(N=CC(S1)CCCCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


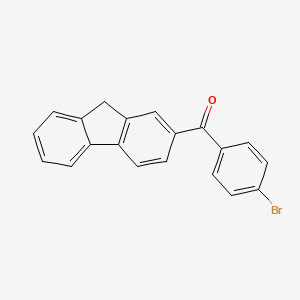
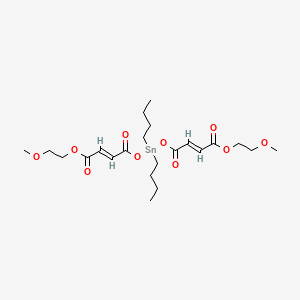
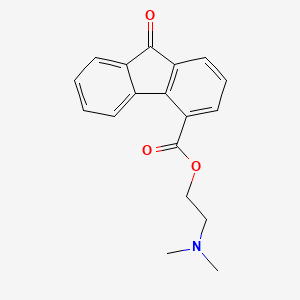
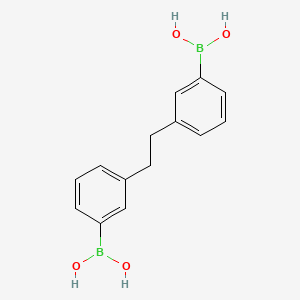
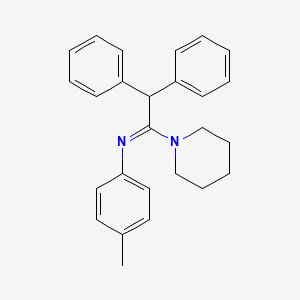
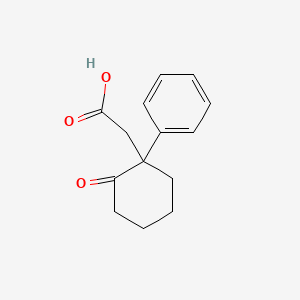
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
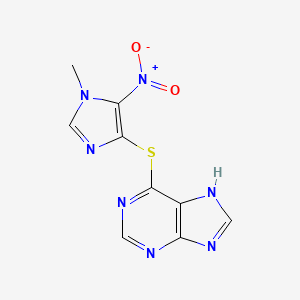
![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
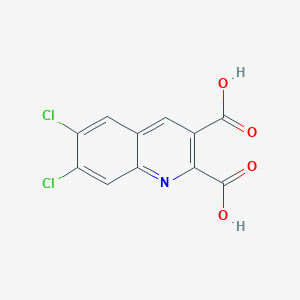
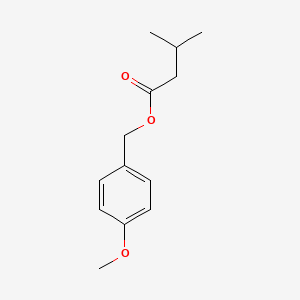
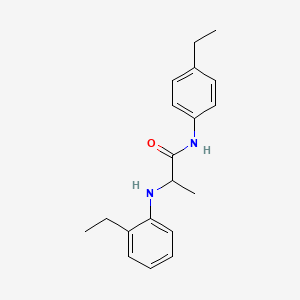
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)
